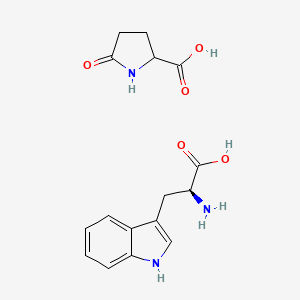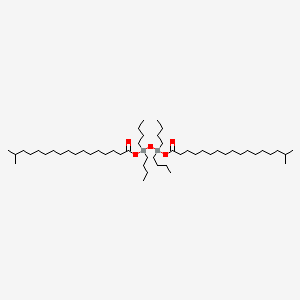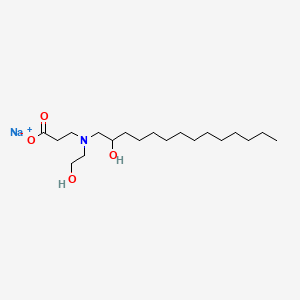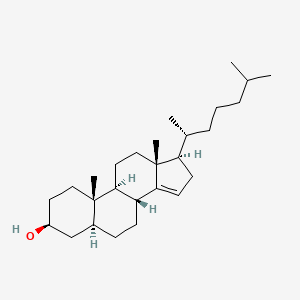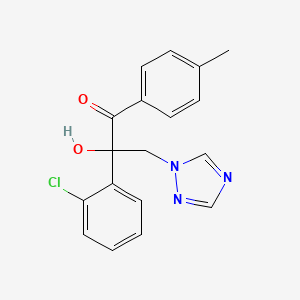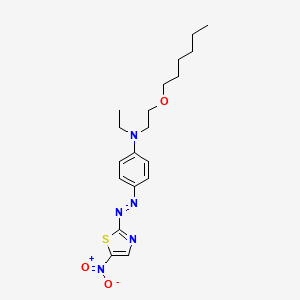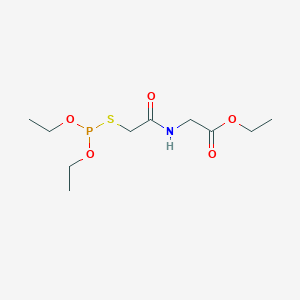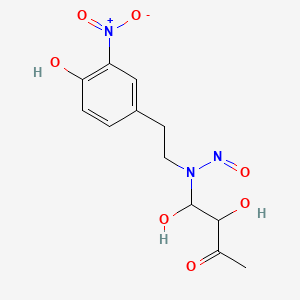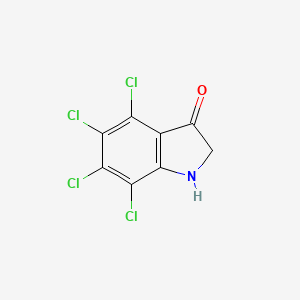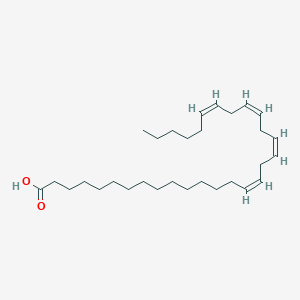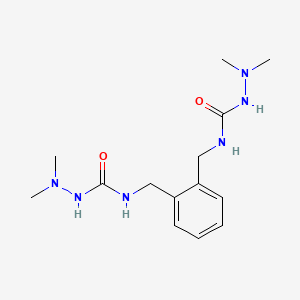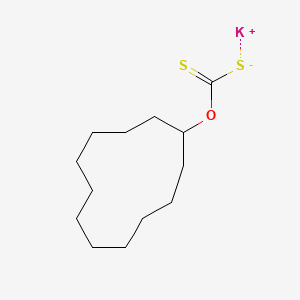
O-Cyclododecyl hydrogen dithiocarbonate, potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Cyclododecyl hydrogen dithiocarbonate, potassium salt is a chemical compound with the molecular formula C13H24KOS2 and a molecular weight of 299.55736 g/mol . This compound is known for its unique structure, which includes a cyclododecyl group attached to a dithiocarbonate moiety. It is often used in various chemical reactions and industrial applications due to its reactivity and stability.
Méthodes De Préparation
The synthesis of O-Cyclododecyl hydrogen dithiocarbonate, potassium salt typically involves the reaction of cyclododecanol with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction conditions usually require a solvent like ethanol or methanol and are carried out under reflux to ensure complete reaction. The product is then purified through recrystallization or other suitable methods to obtain the desired compound .
Analyse Des Réactions Chimiques
O-Cyclododecyl hydrogen dithiocarbonate, potassium salt undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the dithiocarbonate group into thiol or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiocarbonate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols.
Applications De Recherche Scientifique
O-Cyclododecyl hydrogen dithiocarbonate, potassium salt has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Mécanisme D'action
The mechanism by which O-Cyclododecyl hydrogen dithiocarbonate, potassium salt exerts its effects involves the interaction of its dithiocarbonate group with molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes, contributing to its observed biological activities .
Comparaison Avec Des Composés Similaires
O-Cyclododecyl hydrogen dithiocarbonate, potassium salt can be compared with other similar compounds, such as:
O-Cyclohexyl hydrogen dithiocarbonate, potassium salt: This compound has a similar structure but with a cyclohexyl group instead of a cyclododecyl group. It exhibits different reactivity and properties due to the smaller ring size.
O-Cyclooctyl hydrogen dithiocarbonate, potassium salt: With a cyclooctyl group, this compound also shows distinct chemical behavior compared to the cyclododecyl derivative. The uniqueness of this compound lies in its larger ring size, which can influence its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
93923-76-3 |
|---|---|
Formule moléculaire |
C13H23KOS2 |
Poids moléculaire |
298.6 g/mol |
Nom IUPAC |
potassium;cyclododecyloxymethanedithioate |
InChI |
InChI=1S/C13H24OS2.K/c15-13(16)14-12-10-8-6-4-2-1-3-5-7-9-11-12;/h12H,1-11H2,(H,15,16);/q;+1/p-1 |
Clé InChI |
GZFXPNIHXINOKX-UHFFFAOYSA-M |
SMILES canonique |
C1CCCCCC(CCCCC1)OC(=S)[S-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-(2,2-Dicyanovinyl)phenyl]ethylamino]ethyl benzoate](/img/structure/B12675616.png)
